2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2095409-16-6
VCID: VC5061659
InChI: InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)1-9-3-7-2-8-9;;/h2-4H,1,6H2,(H,10,11);2*1H
SMILES: C1=NN(C=N1)CC(C(=O)O)N.Cl.Cl
Molecular Formula: C5H10Cl2N4O2
Molecular Weight: 229.06

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

CAS No.: 2095409-16-6

Cat. No.: VC5061659

Molecular Formula: C5H10Cl2N4O2

Molecular Weight: 229.06

* For research use only. Not for human or veterinary use.

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride - 2095409-16-6

Specification

CAS No. 2095409-16-6
Molecular Formula C5H10Cl2N4O2
Molecular Weight 229.06
IUPAC Name 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)1-9-3-7-2-8-9;;/h2-4H,1,6H2,(H,10,11);2*1H
Standard InChI Key WLYIXRIIIRTKIN-UHFFFAOYSA-N
SMILES C1=NN(C=N1)CC(C(=O)O)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride belongs to the class of non-proteinogenic amino acids, characterized by a propanoic acid backbone substituted at the β-position with a 1,2,4-triazole ring. The dihydrochloride salt formation occurs via protonation of the amino group and carboxylic acid moiety, yielding improved crystallinity and hygroscopic stability compared to the free base. Key structural attributes include:

PropertyValue
IUPAC Name2-amino-3-(1,2,4-triazol-1-yl)propanoic acid; dihydrochloride
Molecular FormulaC₅H₁₀Cl₂N₄O₂
Exact Mass228.01 g/mol
XLogP3-AA-1.7 (predicted)
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count6

The triazole ring’s 1,2,4-substitution pattern introduces distinct electronic properties, with nitrogen atoms at positions 1 and 2 participating in hydrogen bonding and π-stacking interactions .

Synthesis and Optimization Strategies

Synthetic Pathways

The parent compound, 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is typically synthesized through nucleophilic substitution reactions. A documented route involves:

  • Alanine Derivative Preparation: Protection of L-alanine’s amino group using tert-butoxycarbonyl (Boc) anhydride.

  • Triazole Incorporation: Reaction with 1H-1,2,4-triazole under basic conditions (e.g., potassium carbonate in DMF) at 80–100°C for 12–24 hours.

  • Deprotection and Salt Formation: Acidic cleavage of the Boc group (trifluoroacetic acid) followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL at 25°C), contrasting with the free acid’s limited solubility (<5 mg/mL). Stability studies indicate degradation thresholds at:

  • Thermal Decomposition: >200°C (DSC)

  • Photodegradation: <5% loss after 48 h under UV light (λ = 254 nm)

  • Hydrolytic Stability: Stable in pH 2–6 buffers; degrades rapidly at pH >8 via triazole ring cleavage.

Spectroscopic Fingerprints

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (triazole C=N)

  • ¹H NMR (D₂O): δ 8.21 (s, 1H, triazole H-3), 7.89 (s, 1H, triazole H-5), 4.12 (t, J = 6.5 Hz, 1H, CH), 3.45 (dd, J = 14.0, 6.5 Hz, 2H, CH₂)

  • ¹³C NMR: 175.8 ppm (COOH), 152.3 ppm (triazole C-3), 56.1 ppm (CH) .

Comparative Analysis with Structural Analogs

Methyltriazole Variant

2-Amino-3-(1-methyltriazol-4-yl)propanoic acid dihydrochloride (CAS 2375267-68-6) demonstrates how N-methylation alters properties:

Parameter1H-Triazole (This Compound)1-Me-Triazole Analog
Molecular Weight229.06 g/mol243.09 g/mol
LogP (Calculated)-1.7-1.2
Aqueous Solubility>50 mg/mL32 mg/mL
Microbial Inhibition (E. coli)MIC = 128 µg/mLMIC = 256 µg/mL

The methyl group introduces steric hindrance, reducing solubility and antimicrobial potency.

Triazole Positional Isomers

Shifting the triazole to the 3-position (as in CID 121000307) decreases planarity, weakening interactions with enzymatic active sites. This isomer shows 40% lower binding affinity to Candida albicans dihydrofolate reductase compared to the 1-yl derivative .

Prospective Applications and Research Directions

Antimicrobial Agent Development

Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC = 64 µg/mL) and fungi (Candida albicans MIC = 128 µg/mL). The mechanism may involve chelation of essential metal ions or inhibition of ergosterol biosynthesis.

Enzyme Inhibition Studies

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of protein kinase CK2, suggesting potential as a chemotherapeutic adjuvant. In vitro validation remains pending .

Peptide Mimetics

Incorporation into oligopeptides enhances resistance to proteolytic degradation. A model hexapeptide containing this analog retained 82% structural integrity after 24 h in human plasma versus 23% for the native sequence.

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